molecular formula C7H5ClF3NO B1408057 3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227581-23-8

3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B1408057
CAS No.: 1227581-23-8
M. Wt: 211.57 g/mol
InChI Key: BTZKFDKLLOYJTK-UHFFFAOYSA-N
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Description

3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3NO and a molecular weight of 197.54 g/mol . This compound is characterized by the presence of a chloromethyl group, a hydroxyl group, and a trifluoromethyl group attached to a pyridine ring. It is a solid at room temperature and is used in various chemical and industrial applications.

Chemical Reactions Analysis

3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

3-Chloromethyl-2-hydroxy-4-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the position of the substituents on the pyridine ring . The unique combination of the chloromethyl, hydroxyl, and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-(chloromethyl)-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-5(7(9,10)11)1-2-12-6(4)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZKFDKLLOYJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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